
L 687908
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Overview
Description
L 687908: is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butyl group, a benzimidazole moiety, and a carbamate functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L 687908 involves multiple steps, including the formation of the benzimidazole ring, the introduction of the tert-butyl group, and the coupling of various intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
L 687908, also known as a selective inhibitor of Acetyl-CoA Carboxylase (ACC), has garnered attention for its potential applications in various scientific research fields, particularly in metabolic disorders, cancer treatment, and obesity management. This article delves into the compound's applications, supported by case studies and comprehensive data.
Metabolic Disorders
This compound has been extensively studied for its effects on metabolic disorders. Research indicates that it can effectively reduce fatty acid synthesis and increase fatty acid oxidation. In animal models, administration of this compound led to:
- Decreased liver triglyceride levels.
- Improved insulin sensitivity.
- Reduction of body weight through selective fat loss without affecting lean body mass .
These findings suggest that this compound could be a valuable therapeutic agent for managing obesity and related metabolic conditions.
Cancer Research
The role of this compound in cancer therapy is particularly noteworthy. Altered lipid metabolism is a hallmark of many cancers, and ACC inhibitors like this compound can disrupt this process. Studies have shown that:
- This compound inhibits tumor growth in xenograft models by altering lipid metabolism.
- It may enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment .
This potential makes this compound an interesting candidate for further exploration in oncological pharmacotherapy.
Cardiovascular Health
Given its ability to modulate lipid levels, this compound may also have implications for cardiovascular health. By reducing fatty acid levels and improving insulin sensitivity, it could help mitigate risks associated with cardiovascular diseases. Preliminary studies suggest that:
- Treatment with this compound resulted in favorable changes in lipid profiles in experimental models.
- It may reduce the risk factors associated with atherosclerosis by lowering triglyceride levels .
Case Study 1: Obesity Management
In a controlled study involving sucrose-fed rats treated with this compound over three weeks, significant reductions in body weight and adipose tissue triglycerides were observed. The study highlighted the compound's potential to selectively reduce fat without impacting lean mass, making it a promising candidate for obesity treatment .
Case Study 2: Cancer Treatment
A recent investigation into the effects of this compound on breast cancer models demonstrated that it inhibited tumor growth and altered lipid metabolism pathways crucial for cancer cell survival. The study concluded that combining this compound with standard chemotherapy could enhance therapeutic outcomes .
Data Tables
Application Area | Key Findings | Potential Implications |
---|---|---|
Metabolic Disorders | Reduced fatty acid synthesis; increased oxidation | Treatment for obesity and type 2 diabetes |
Cancer Treatment | Inhibited tumor growth; altered lipid metabolism | Enhanced efficacy of chemotherapy |
Cardiovascular Health | Improved lipid profiles; reduced triglycerides | Mitigation of cardiovascular disease risks |
Mechanism of Action
The mechanism of action of L 687908 involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The carbamate group can also participate in covalent bonding with target proteins, enhancing the compound’s potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
- tert-butyl N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]carbamate
Uniqueness
The uniqueness of L 687908 lies in its complex structure, which combines multiple functional groups and stereocenters
Properties
CAS No. |
132565-33-4 |
---|---|
Molecular Formula |
C40H51N5O5 |
Molecular Weight |
681.9 g/mol |
IUPAC Name |
tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate |
InChI |
InChI=1S/C40H51N5O5/c1-6-27(2)36(38(48)41-26-35-42-31-22-13-14-23-32(31)43-35)45-37(47)30(21-15-20-28-16-9-7-10-17-28)25-34(46)33(24-29-18-11-8-12-19-29)44-39(49)50-40(3,4)5/h7-20,22-23,27,30,33-34,36,46H,6,21,24-26H2,1-5H3,(H,41,48)(H,42,43)(H,44,49)(H,45,47)/b20-15+/t27?,30-,33+,34+,36?/m1/s1 |
InChI Key |
XETIIHXJGVJJAT-NODMNJIGSA-N |
SMILES |
CCC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(CC=CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Isomeric SMILES |
CCC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)[C@H](C/C=C/C3=CC=CC=C3)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(CC=CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 687908; L-687908; L687908; L-687,908; L 687,908; L687,908; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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